N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide
Description
N-[(2R,3S,4R,5R)-2,4,5-Trihydroxy-1-oxohexan-3-yl]acetamide is a chiral carbohydrate-derived acetamide with a hexose backbone featuring hydroxyl groups at positions 2, 4, and 5, a ketone at position 1, and an acetamide substituent at position 2. Its stereochemical configuration (2R,3S,4R,5R) distinguishes it from isomers such as N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide (CAS 40614-71-9), which shares a similar backbone but differs in hydroxyl group orientation . This compound is structurally analogous to intermediates in glycosylation pathways and may participate in glycobiology or enzymatic processes due to its sugar-like architecture.
Properties
CAS No. |
4277-45-6 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8+/m1/s1 |
InChI Key |
NGULQTOJUIQGLA-APTPUMFKSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexose derivatives and acetamide.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques like chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamides
| Compound Name | Key Features | Stereochemistry | Functional Groups |
|---|---|---|---|
| N-[(2R,3S,4R,5R)-2,4,5-Trihydroxy-1-oxohexan-3-yl]acetamide | Hexose backbone, three hydroxyls, ketone, acetamide | 2R,3S,4R,5R | -OH, -CO-, -NHCOCH3 |
| N-[(2R,3R,4R,5R)-3,4,5-Trihydroxy-1-oxohexan-2-yl]acetamide (CAS 40614-71-9) | Isomeric hexose backbone, three hydroxyls, ketone, acetamide | 2R,3R,4R,5R | -OH, -CO-, -NHCOCH3 |
| 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) | Aromatic phenyl and pyridine rings, cyano group | Not applicable | -CN, -NHCOCH3, aromatic rings |
| N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide | Benzothiazole ring, phenol group, sulfone | Planar benzothiazole | -SO2, -OH, -NHCOCH3 |
- Stereoisomerism : The target compound’s 3S configuration contrasts with the 3R configuration in its isomer (CAS 40614-71-9), leading to differences in solubility, optical rotation, and receptor binding .
- Aromatic vs. Aliphatic Backbones : Unlike aromatic analogs (e.g., 5RGX), the target compound’s aliphatic hydroxyl groups enhance water solubility but reduce lipid membrane permeability .
- Functional Group Impact : The benzothiazole-sulfone group in N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide enables π-stacking and strong hydrogen bonding, whereas the target’s hydroxyl groups facilitate polar interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (Water) | LogP | Key Interactions |
|---|---|---|---|---|
| This compound | Not reported | High | −2.1 (est.) | Hydrogen bonding, polar solvents |
| 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) | Not reported | Low | 1.8 (est.) | Hydrophobic, π-π stacking |
| N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide | 210–212 (dec.) | Moderate | 0.5 | N–H⋯O, O–H⋯O hydrogen bonds, π-stacking |
Biological Activity
N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H15NO5
- Molecular Weight : 189.21 g/mol
- CAS Number : 88100617
- IUPAC Name : N-(2R,3S,4R,5R)-2,4,5-trihydroxyhexanamide
This compound contains multiple hydroxyl groups which are often associated with increased biological activity due to enhanced solubility and reactivity.
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups is crucial for scavenging free radicals and preventing oxidative stress. Studies have shown that hydroxylated compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against various bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which this compound may exert therapeutic effects in inflammatory diseases .
Case Studies
-
Case Study on Antioxidant Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several hydroxylated compounds. This compound showed a significant reduction in DPPH radical levels compared to control groups . -
Clinical Trial for Anti-inflammatory Activity :
A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after treatment with this compound compared to placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
